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Introduction
Apatinib is a small-molecule tyrosine kinase inhibitor that selectively targets the vascular

endothelial growth factor receptor 2 (VEGFR2).[1] By inhibiting VEGFR2, Apatinib blocks

downstream signaling pathways crucial for tumor proliferation, migration, and angiogenesis,

such as the PI3K/AKT and RAF/MEK/ERK pathways.[1][2] In vitro cell viability and apoptosis

assays are fundamental for evaluating the cytotoxic and cytostatic effects of Apatinib on

various cancer cell lines. This document provides detailed protocols for assessing cell viability

using MTT and CCK-8 assays, and for quantifying apoptosis using flow cytometry with Annexin

V/PI staining.

Data Presentation: Apatinib IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The

IC50 values for Apatinib vary across different cancer cell lines. The following table

summarizes reported IC50 values for Apatinib in various human cancer cell lines.
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Cell Line Cancer Type IC50 (µM) Assay Duration

HT29 Colorectal Cancer 23.47 24h

HT29 Colorectal Cancer 18.53 48h

HT29 Colorectal Cancer 15.68 72h

HCT116 Colorectal Cancer 20.33 24h

HCT116 Colorectal Cancer 16.28 48h

HCT116 Colorectal Cancer 13.54 72h

SGC-7901 Gastric Cancer ~15 48h

BGC-823 Gastric Cancer ~20 48h

MGC-803 Gastric Cancer ~18 48h

A549
Non-Small Cell Lung

Cancer
~10 48h

H1299
Non-Small Cell Lung

Cancer
~12 48h

A2780 Ovarian Cancer 24.13 48h

SKOV-3 Ovarian Cancer 27.65 48h

CAOV-3 Ovarian Cancer 32.17 48h

ASPC-1 Pancreatic Cancer
Varies (Dose-

dependent)
24h, 48h, 72h

PANC-1 Pancreatic Cancer
Varies (Dose-

dependent)
24h, 48h, 72h

MG63 Osteosarcoma >10 24h & 48h

KHOS Osteosarcoma >10 24h & 48h

KB
Oral Epidermoid

Carcinoma
15.18 ± 0.63 Not Specified

MCF-7 Breast Cancer 17.16 ± 0.25 Not Specified
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Note: IC50 values can vary depending on the specific experimental conditions, including cell

density and passage number. The data presented here is a compilation from multiple sources

for comparative purposes.[3][4][5]

Experimental Protocols
Cell Viability - MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Materials:

Selected cancer cell lines

Complete cell culture medium

Apatinib (dissolved in DMSO)

96-well plates

MTT solution (5 mg/mL in PBS)[7]

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

Phosphate-Buffered Saline (PBS)

Microplate reader

Procedure:

Cell Seeding:

Harvest cells during their logarithmic growth phase.

Perform a cell count and assess viability (typically >90%).

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete medium.[8]
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Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell

attachment.[8][9]

Apatinib Treatment:

Prepare serial dilutions of Apatinib from a stock solution in complete culture medium to

achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 60 µM).[10][4]

Include a vehicle control (medium with the same concentration of DMSO used for the

highest Apatinib concentration).

Carefully remove the medium from the wells and add 100 µL of the prepared Apatinib
dilutions or control medium.

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]

MTT Addition and Incubation:

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[6][7]

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into

formazan crystals.[6][9]

Solubilization:

Carefully remove the medium containing MTT.

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the

formazan crystals.[6]

Gently mix on a plate shaker for 5-10 minutes.

Data Acquisition:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.[6][8] A reference wavelength of 630 nm can be used to reduce background noise.

[8]
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Cell Viability - CCK-8 Assay Protocol
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method for determining the

number of viable cells. It utilizes a highly water-soluble tetrazolium salt (WST-8) that produces

a water-soluble formazan dye upon reduction by dehydrogenases in living cells.[11][12]

Materials:

Selected cancer cell lines

Complete cell culture medium

Apatinib (dissolved in DMSO)

96-well plates

CCK-8 solution[11]

Microplate reader

Procedure:

Cell Seeding:

Seed 100 µL of cell suspension (e.g., 4,000-5,000 cells/well) into a 96-well plate.[12][13]

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[11]

Apatinib Treatment:

Add various concentrations of Apatinib to the wells.

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

CCK-8 Addition and Incubation:

Add 10 µL of CCK-8 solution to each well.[11][12]
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Incubate the plate for 1-4 hours at 37°C.[11][12] The incubation time may need to be

optimized depending on the cell type and density.

Data Acquisition:

Measure the absorbance at 450 nm using a microplate reader.[11][13]

Apoptosis Assay - Annexin V/PI Staining by Flow
Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells

based on the externalization of phosphatidylserine (detected by Annexin V) and plasma

membrane integrity (assessed by Propidium Iodide, PI).[14][15][16]

Materials:

Selected cancer cell lines

6-well plates or T25 flasks

Apatinib (dissolved in DMSO)

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide,

and Binding Buffer)

PBS

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed cells (e.g., 1 x 10^6 cells) in 6-well plates or T25 flasks and allow them to attach

overnight.[16]

Treat the cells with the desired concentrations of Apatinib for a specified time (e.g., 48

hours). Include a vehicle-treated control.
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Cell Harvesting:

After incubation, collect the supernatant containing floating cells.

Wash the adherent cells with PBS and then detach them using trypsin.

Combine the detached cells with their respective supernatant.[17]

Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and discard the supernatant.

[16]

Staining:

Wash the cells once with cold PBS.[17]

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x

10^6 cells/mL.[18]

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension.[18]

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

[17][18]

Data Acquisition:

Add 400 µL of 1X Binding Buffer to each tube.[18]

Analyze the samples by flow cytometry within one hour.[17]

Use unstained, Annexin V-only, and PI-only stained cells as controls to set up

compensation and gates.
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Caption: Apatinib inhibits VEGFR2, blocking downstream PI3K/AKT and RAF/MEK/ERK

pathways.
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Caption: Workflow for Apatinib in vitro cell viability assay (MTT/CCK-8).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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